2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Beschreibung

BenchChem offers high-quality 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWAGSRBBGFIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262459 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63529-31-7 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63529-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Abstract

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, a halogenated aromatic ketone, is a significant intermediate in the landscape of synthetic organic chemistry. Its utility in the construction of more complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development, necessitates a thorough understanding of its fundamental physical and chemical characteristics. As an α-bromoketone, it possesses a reactive electrophilic carbon center adjacent to the carbonyl group, rendering it a versatile building block for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed examination of the known and predicted physical properties of this compound, offers a standardized protocol for the empirical determination of its melting point, and contextualizes its characteristics within the broader class of α-halogenated ketones.

Chemical Identity and Structure

A precise understanding of a compound begins with its unambiguous identification. The structural and identifying information for 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is summarized below.

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone |

| CAS Number | 200501-31-1 |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(=O)CBr |

| 2D Structure |

Synthesis and Chemical Context

The primary route for the preparation of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone involves the α-bromination of its precursor, 1-(4-fluoro-3-methylphenyl)ethanone. This reaction is a cornerstone of organic synthesis for producing α-haloketones.[1] The process typically utilizes a brominating agent such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable organic solvent.[2] Acid catalysis is often employed to facilitate the reaction, which proceeds through an enol or enolate intermediate.[1] The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring can influence the reactivity of the starting material and the stability of the final product.

The workflow for this synthesis is illustrated in the diagram below.

Sources

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone chemical structure

An In-Depth Technical Guide to 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, a halogenated aromatic ketone of significant interest to the scientific community. As a versatile α-bromoketone, it serves as a critical intermediate and building block in the synthesis of a wide range of organic compounds, particularly within the pharmaceutical and agrochemical sectors.[1] This document delves into its molecular structure, physicochemical properties, detailed synthetic protocols with mechanistic insights, and its characteristic chemical reactivity. Furthermore, it outlines its primary applications in drug development, particularly as a precursor to synthetic cathinone derivatives, and provides essential safety and handling information for laboratory professionals.

Introduction to a Key Synthetic Intermediate

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group.[2] This unique structural arrangement imparts a high degree of reactivity, making them exceptionally valuable precursors in organic synthesis.[3] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack, while the halogen acts as an effective leaving group.

Within this class, 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone (CAS No. 63529-31-7) has emerged as a compound of specific importance. Its substituted phenyl ring, featuring both a fluorine atom and a methyl group, allows for the creation of complex molecular architectures with tailored electronic and steric properties. This makes it a sought-after starting material for researchers in medicinal chemistry and drug discovery, who utilize it to construct novel bioactive molecules.[1] Its most prominent role is as a key intermediate in the synthesis of substituted cathinones, a class of compounds with significant interest in both pharmaceutical research and forensic science.[4][5]

Molecular Structure and Physicochemical Properties

The structural identity and properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone are fundamental to understanding its reactivity and function.

Chemical Structure and Identifiers

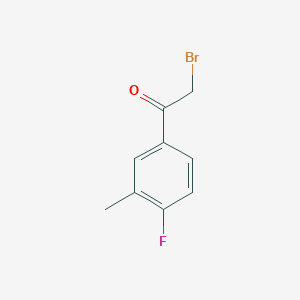

The molecule consists of a 4-fluoro-3-methylphenyl group attached to a bromoacetyl moiety. The core structure is depicted below, followed by a table summarizing its key identifiers and computed properties.

Caption: 2D structure of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

| Property | Value | Source |

| CAS Number | 63529-31-7 | [6] |

| Molecular Formula | C₉H₈BrFO | [1] |

| Molecular Weight | 231.06 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | N/A |

| SMILES | CC1=C(C=C(F)C=C1)C(=O)CBr | [1] |

| InChI Key | BUUQJYCYEXDMKK-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Expected)

While specific spectra are proprietary, the structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br) in the region of 4.3-4.7 ppm. The aromatic region (7.0-8.0 ppm) would display a complex splitting pattern corresponding to the three protons on the substituted phenyl ring. A singlet for the methyl group (-CH₃) protons would appear upfield, typically around 2.3-2.5 ppm.

-

¹³C NMR: The carbon spectrum would feature a distinct signal for the carbonyl carbon (~190 ppm). The carbon of the bromomethyl group (-CH₂Br) would be found significantly downfield in the aliphatic region (~30-35 ppm). Signals for the six aromatic carbons and the single methyl carbon would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is typically achieved through the α-bromination of its corresponding ketone precursor, 1-(4-fluoro-3-methylphenyl)ethanone. This reaction is a cornerstone of organic synthesis.[7]

Synthetic Principle: Acid-Catalyzed α-Bromination

The reaction proceeds via an acid-catalyzed mechanism.[8] The carbonyl oxygen is first protonated by an acid catalyst, which increases the acidity of the α-hydrogens. A weak base (such as the solvent or the conjugate base of the acid) then removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks an electrophilic bromine source (e.g., Br₂), leading to the formation of the α-brominated product and regeneration of the acid catalyst.[9] The use of an acid catalyst is crucial as it facilitates the formation of the enol, which is the rate-determining step of the reaction.[8]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the α-bromination of similar acetophenones.[10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 1-(4-fluoro-3-methylphenyl)ethanone (1.0 eq) and a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrobromic acid.

-

Bromine Addition: While stirring the solution, add molecular bromine (Br₂) (1.0-1.1 eq) dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature, typically at or slightly above room temperature. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into cold water to quench the reaction. If an organic solvent was used, separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with brine. This step is critical to remove acidic impurities that could degrade the product.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or oil. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to yield the pure 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone stems directly from its high reactivity, making it a valuable precursor for more complex molecules.

Nucleophilic Substitution at the α-Carbon

The primary reaction pathway involves the nucleophilic substitution of the bromide ion. The compound readily reacts with a variety of nucleophiles, including primary and secondary amines, thiols, and alcohols.

A particularly significant application is in the synthesis of N-substituted cathinone derivatives, which are often investigated as potential central nervous system agents or are monitored as designer drugs.[11] The reaction with a primary or secondary amine proceeds via a standard Sₙ2 mechanism to yield the corresponding α-aminoketone.[12]

Caption: Reaction pathway for the synthesis of cathinone derivatives.

This reaction is foundational for creating libraries of novel compounds for drug screening. By varying the structure of the nucleophilic amine, researchers can systematically modify the properties of the final product to optimize for biological activity or other desired characteristics.

Safety, Handling, and Storage

As with most α-haloketones, 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a hazardous substance and must be handled with appropriate precautions. It is classified as a corrosive material and is a potent lachrymator (tear-inducing agent).

GHS Hazard Information

The following information is based on data for structurally similar compounds.[6][13][14]

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage Recommendations

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[6] For long-term stability, refrigeration at 2-8°C is recommended.[6][15]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste.

Conclusion

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is more than a simple chemical; it is a versatile and powerful tool for the modern organic chemist. Its well-defined structure and predictable reactivity make it an indispensable building block for constructing complex molecular targets. The ability to readily undergo nucleophilic substitution at the α-carbon provides a reliable pathway for introducing diverse functional groups, a feature that is heavily exploited in the fields of drug discovery and materials science. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for any researcher aiming to leverage its full synthetic potential.

References

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PubMed Central. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 26, 2026, from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved January 26, 2026, from [Link]

-

Fiveable. (n.d.). α-bromoketone Definition. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Possible reaction mechanism of α‐bromoketones formation. Retrieved January 26, 2026, from [Link]

Sources

- 1. Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642) | 343-62-4 [evitachem.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 403-29-2|2-Bromo-1-(4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 3114-08-7|2-Bromo-1-(4-bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal and synthetic chemistry. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and fundamental chemical principles to offer field-proven insights into its properties, synthesis, and applications.

Core Molecular Identity and Physicochemical Characteristics

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, identified by the CAS Number 63529-31-7 , is a bifunctional organic molecule. Its structure features a phenyl ring substituted with a fluorine atom and a methyl group, attached to a bromoacetyl group. This combination of a reactive α-bromo ketone and a decorated aromatic ring makes it a versatile building block for constructing more complex molecular architectures.

The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic attack, while the substituted phenyl ring can undergo various aromatic substitution reactions or modulate the biological activity of a parent molecule.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone |

| CAS Number | 63529-31-7 |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(=O)CBr |

| InChI Key | InChI=1S/C9H8BrFO/c1-6-5-7(11)3-4-8(6)9(12)2-10/h3-5H,2H2,1H3 |

| Computed XLogP3 | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Note: Physicochemical properties such as melting point, boiling point, and density have not been authoritatively reported for this specific isomer. Data should be determined experimentally.

Strategic Synthesis: The Pathway to the Core Intermediate

The primary route to 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is through the selective α-bromination of its precursor, 1-(4-fluoro-3-methylphenyl)ethanone. This transformation is a cornerstone reaction in organic synthesis, leveraging the reactivity of the α-carbon adjacent to the carbonyl group.

The Underlying Mechanism: Acid-Catalyzed Enolization

The reaction proceeds via an acid-catalyzed enolization mechanism. The carbonyl oxygen is first protonated by an acid catalyst (e.g., HBr or acetic acid), which enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons. A subsequent deprotonation of the α-carbon by a weak base (like the solvent or the bromide ion) generates the enol intermediate. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) to yield the α-brominated ketone and regenerating the acid catalyst.

Choice of Brominating Agent: A Critical Decision

Several reagents can be employed for this transformation, each with distinct advantages:

-

Molecular Bromine (Br₂): The classic reagent, often used with a catalytic amount of acid. It is effective but requires careful handling due to its corrosive and toxic nature.

-

Copper(II) Bromide (CuBr₂): A solid reagent that offers a milder and often more selective alternative to liquid bromine. The reaction can be driven to completion by heating in a suitable solvent like ethyl acetate.[1] This method avoids the handling of elemental bromine and simplifies work-up procedures.

-

N-Bromosuccinimide (NBS): Another solid reagent, typically used with a radical initiator for allylic or benzylic bromination, but can also be used for α-bromination of ketones under specific conditions, often with an acid catalyst.

-

Caption: General workflow for the synthesis of the target compound. */

Field-Proven Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the α-bromination of similar acetophenones, such as the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone using CuBr₂.[1]

Objective: To synthesize 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

Materials:

-

1-(4-fluoro-3-methylphenyl)ethanone (1 equivalent)

-

Copper(II) Bromide (CuBr₂) (2.1 equivalents)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(4-fluoro-3-methylphenyl)ethanone (1 eq) and ethyl acetate.

-

Reagent Addition: Add Copper(II) Bromide (2.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for EtOAc) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid copper(I) bromide byproduct and wash the solid with a small amount of ethyl acetate.

-

Extraction: Combine the filtrates and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% ethyl acetate in hexanes) to afford the pure 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

Chemical Reactivity and Role as a Synthetic Hub

The utility of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone stems from its role as a versatile electrophilic building block. The carbon bearing the bromine atom is highly activated towards nucleophilic substitution (Sₙ2) reactions.

-

Caption: Reactivity of the target compound with various nucleophiles. */

This reactivity opens pathways to a wide array of important chemical structures:

-

Synthesis of Thiazoles: In the classic Hantzsch thiazole synthesis, the α-bromo ketone reacts with a thioamide (like thiourea) to form a thiazole ring, a common scaffold in many pharmaceutical agents.

-

Formation of α-Amino Ketones: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to adrenaline-type drugs and other biologically active molecules.[2]

-

Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to produce esters (if an alkoxide is used as the base) or carboxylic acids (with hydroxide).

-

Ester and Ether Formation: Reaction with carboxylates or alkoxides/phenoxides leads to the formation of α-keto esters and ethers, respectively.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic ketones are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] Their ability to serve as a handle for introducing diverse functionalities makes them invaluable in the construction of compound libraries for drug screening. The 4-fluoro-3-methylphenyl moiety itself is of interest, as the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for steric interaction and can influence electronic properties.

While specific, publicly documented applications of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone are limited, compounds with this structural motif are key components in the synthesis of various therapeutic agents, including anti-inflammatory drugs, anticancer compounds, and central nervous system modulators.[3]

Safety and Handling

CAUTION: α-Bromo acetophenones are potent lachrymators (tear-producing agents) and are corrosive to the skin, eyes, and respiratory tract. All handling must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Classification (Inferred from Analogous Compounds)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | Danger | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Keep the container tightly sealed.

-

This compound is a lachrymator; handle with extreme care to avoid inhalation or contact.

Conclusion

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a valuable, albeit not extensively characterized, chemical intermediate. Its true potential is realized in its role as a versatile synthon, providing a reliable entry point for the construction of a multitude of more complex, biologically relevant molecules. The principles of its synthesis and the predictable nature of its reactivity, grounded in the fundamental chemistry of α-halo ketones, make it a powerful tool for researchers in drug discovery and organic synthesis. Further investigation into its specific applications is warranted and will likely reveal its role in the development of novel chemical entities.

References

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

This guide provides a comprehensive analysis of the expected spectral data for the novel alpha-bromoketone, 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and electronic environment of the molecule. The predictions herein are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone are numbered as follows:

Caption: Molecular structure of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet of Doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H | H-6 |

| ~ 7.7 - 7.8 | Doublet (d) | J(H,H) ≈ 8.5 | 1H | H-2 |

| ~ 7.1 - 7.2 | Triplet (t) | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | 1H | H-5 |

| ~ 4.4 - 4.5 | Singlet (s) | - | 2H | -CH₂Br |

| ~ 2.3 - 2.4 | Singlet (s) | - | 3H | -CH₃ |

Interpretation and Rationale

The predicted ¹H NMR spectrum of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is based on the analysis of substituent effects on the chemical shifts and coupling constants in related acetophenone derivatives.[1][2]

-

Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the carbonyl group and the fluorine atom, combined with the electron-donating effect of the methyl group, leads to a complex pattern in the aromatic region. The proton at the C-6 position (ortho to the carbonyl group) is expected to be the most deshielded, appearing as a doublet of doublets due to coupling with H-5 and the fluorine atom. The proton at C-2 will likely appear as a doublet, coupled to H-6. The proton at C-5, being coupled to both H-6 and the fluorine atom, is predicted to be a triplet.

-

Methylene Protons (-CH₂Br): The protons of the bromomethyl group are adjacent to the electron-withdrawing carbonyl group, which deshields them significantly. Based on data for 2-bromoacetophenone, their chemical shift is predicted to be around 4.4-4.5 ppm.[3][4] As there are no adjacent protons, this signal will appear as a sharp singlet.

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to resonate at approximately 2.3-2.4 ppm, appearing as a singlet. This is consistent with the chemical shift of the methyl group in 4-methylacetophenone.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 - 192 | C=O (C-7) |

| ~ 163 - 166 (d, ¹J(C,F) ≈ 250 Hz) | C-F (C-4) |

| ~ 135 - 137 | C-1 |

| ~ 132 - 134 (d, ³J(C,F) ≈ 8 Hz) | C-5 |

| ~ 130 - 132 | C-3 |

| ~ 125 - 127 (d, ²J(C,F) ≈ 20 Hz) | C-2 |

| ~ 116 - 118 (d, ²J(C,F) ≈ 22 Hz) | C-6 |

| ~ 30 - 32 | -CH₂Br (C-8) |

| ~ 15 - 17 | -CH₃ (C-9) |

Interpretation and Rationale

The predicted ¹³C NMR chemical shifts are derived from the known effects of substituents on the chemical shifts of aromatic and carbonyl carbons in acetophenones.[6][7]

-

Carbonyl Carbon (C-7): The carbonyl carbon is expected to resonate in the typical range for aromatic ketones, around 190-192 ppm.

-

Aromatic Carbons: The carbon attached to the fluorine (C-4) will show a large one-bond C-F coupling constant and will be significantly shifted downfield. The other aromatic carbons will exhibit smaller couplings to the fluorine atom and their chemical shifts will be influenced by the combined electronic effects of all three substituents.

-

Aliphatic Carbons: The carbon of the bromomethyl group (C-8) is expected to appear around 30-32 ppm. The methyl carbon (C-9) will be found further upfield, at approximately 15-17 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (15-25 mg).

-

Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at 100 MHz or higher.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data as described for ¹H NMR, with chemical shift calibration using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 - 1700 | Strong, Sharp | C=O (ketone) stretch |

| ~ 1600 - 1585 | Medium | Aromatic C=C stretch |

| ~ 1500 - 1400 | Medium | Aromatic C=C stretch |

| ~ 1250 - 1200 | Strong | C-F stretch |

| ~ 700 - 600 | Medium | C-Br stretch |

Interpretation and Rationale

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule.[8][9][10]

-

C=O Stretch: A strong and sharp absorption band in the region of 1680-1700 cm⁻¹ is the most prominent feature of the spectrum, characteristic of the carbonyl group of an aromatic ketone.[11]

-

Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[9]

-

C-F and C-Br Stretches: A strong absorption band for the C-F stretch is expected around 1250-1200 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically between 700 and 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectral Data

| m/z | Ion |

| 232/234 | [M]⁺˙ (Molecular Ion) |

| 153 | [M - Br]⁺ |

| 138 | [M - CH₂Br]⁺ |

| 123 | [M - COCH₂Br]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale

The fragmentation of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone under electron ionization (EI) is expected to proceed through several key pathways.[12][13][14]

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity at m/z 232 and 234, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[15][16]

-

Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. This can lead to the formation of the [M - Br]⁺ ion at m/z 153 and the [M - CH₂Br]⁺ ion at m/z 138.

-

Other Fragmentations: Cleavage of the C-Br bond will result in a fragment at m/z 153. Further fragmentation of the acylium ion can lead to the formation of characteristic aromatic fragments at m/z 123, 105, and 77.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. Retrieved from [Link]

-

PubChem. (n.d.). Phenacyl bromide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone. Retrieved from [Link]

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. ResearchGate. Retrieved from [Link]

-

Canadian Science Publishing. (1967). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (1967). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone. Retrieved from [Link]

-

Trivedi, M. K., & Branton, A. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. Retrieved from [Link]

-

LibreTexts. (2022). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

ChemSrc. (n.d.). 4'-Fluoro-3'-methylacetophenone. Retrieved from [Link]

-

ChemComplete. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry Interpretation. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. asdlib.org [asdlib.org]

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, α-haloketones stand out as exceptionally versatile intermediates due to the dual reactivity of the carbonyl group and the adjacent electrophilic carbon center. This guide provides an in-depth technical analysis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone , a halogenated aromatic ketone whose unique substitution pattern makes it a valuable precursor in drug discovery and materials science.

The presence of a fluorine atom, a methyl group, and a reactive bromoacetyl moiety on the phenyl ring imparts a distinct reactivity profile. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methyl group influences steric and electronic properties. The core of its synthetic utility, however, lies in the bromoacetyl group, which serves as a potent electrophilic site for a wide array of chemical transformations. This document will explore the synthesis, core reactivity, and practical applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The structural features of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone dictate its behavior in chemical reactions.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | Internal |

| Molecular Formula | C₉H₈BrFO | [1] |

| Molecular Weight | 231.06 g/mol | Calculated |

| CAS Number | 505097-09-6 | [2] |

| Appearance | Typically a solid at room temperature | Inferred |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Chloroform) | Inferred |

The reactivity of the molecule is governed by the interplay of its functional groups. The carbonyl group strongly withdraws electron density from the α-carbon, which is further enhanced by the inductive effect of the bromine atom. This makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles. On the aromatic ring, the fluorine atom acts as a moderate deactivating group through its inductive effect, while the methyl group is a weak activating group.

Synthesis: The Gateway to a Key Intermediate

The most common and direct route to 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is through the α-bromination of its precursor, 1-(4-fluoro-3-methylphenyl)ethanone. This reaction is a cornerstone of ketone chemistry and proceeds via an enol or enolate intermediate.

Mechanism of Acid-Catalyzed α-Bromination

The bromination of ketones is typically catalyzed by acid.[3] The mechanism involves the following key steps:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Enol Formation: A base (often the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. This is usually the rate-determining step.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂).

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone, now with a bromine atom at the α-position.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: α-Bromination of 1-(4-fluoro-3-methylphenyl)ethanone

This protocol is a representative procedure adapted from standard methods for the α-bromination of aromatic ketones.[4]

Materials:

-

1-(4-fluoro-3-methylphenyl)ethanone

-

N-Bromosuccinimide (NBS) or Copper(II) Bromide

-

Ethyl acetate or Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluoro-3-methylphenyl)ethanone (1 equivalent) in ethyl acetate.

-

Addition of Brominating Agent: Add Copper(II) Bromide (CuBr₂) (approx. 2.1 equivalents) to the solution.[5] Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine.[1]

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60°C) for several hours (e.g., 12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove any solids (e.g., copper salts).[5]

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/petroleum ether to yield the pure 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.[5]

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the product to the starting material. Further characterization using NMR and Mass Spectrometry should be performed to confirm the structure and purity of the final product.

Core Reactivity Profile: A Hub for Molecular Elaboration

The synthetic power of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone stems from its ability to undergo a variety of transformations, primarily centered around the highly reactive C-Br bond at the α-position.

Nucleophilic Substitution Reactions

This is the most significant reaction pathway for this class of compounds. The electrophilic α-carbon readily reacts with a wide range of nucleophiles in a classic Sₙ2 fashion, displacing the bromide ion.[1][6]

Causality: The electron-withdrawing carbonyl group stabilizes the transition state of the Sₙ2 reaction, accelerating the rate of substitution compared to a typical alkyl bromide.

Common Nucleophiles and Products:

-

Amines (R-NH₂): Form α-amino ketones, which are precursors to many biologically active heterocycles.

-

Thiols (R-SH): Yield α-thio ketones.

-

Carboxylates (R-COO⁻): Produce α-acyloxy ketones.

-

Azide (N₃⁻): Forms α-azido ketones, which can be reduced to α-amino ketones.

Caption: General mechanism for Sₙ2 reaction at the α-carbon.

Experimental Protocol: Reaction with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of an α-amino ketone.

Materials:

-

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

-

Primary or secondary amine (1 equivalent)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.1 equivalents)

-

Solvent (e.g., Acetonitrile or DMF)

Procedure:

-

Preparation: Dissolve the α-bromo ketone in the chosen solvent in a round-bottom flask.

-

Addition: Add the amine, followed by the base. The base is crucial to neutralize the HBr that is formed as a byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[4]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Cyclization Reactions: Building Heterocycles

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is an excellent precursor for the synthesis of various five-membered heterocyclic rings by reacting with binucleophilic reagents.

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide (R-C(S)NH₂) yields a thiazole ring, a common scaffold in many pharmaceuticals.

-

Imidazoles: Reaction with an amidine leads to the formation of substituted imidazoles.

-

Indoles (Fischer Synthesis variant): While not a direct cyclization, it can be used to alkylate precursors for indole synthesis.

Caption: Simplified workflow for thiazole synthesis.

Carbonyl Group Reactivity

While the α-carbon is the primary site of reactivity, the carbonyl group can also be transformed.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1] This must be done with care, as harsher reducing agents or conditions could affect the C-Br bond.

-

Wittig Reaction: Conversion to an alkene is possible, but the ylide must be chosen carefully to avoid acting as a base, which could promote dehydrobromination.

Safety and Handling: A Mandatory Prerequisite

Hazard Profile: 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, like most α-haloketones, is a hazardous substance.

-

Corrosive: It can cause severe skin burns and eye damage.[7][8]

-

Lachrymator: The vapors are irritating to the eyes and mucous membranes.

-

Toxic: Harmful if swallowed or inhaled.

Safe Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a strategically designed synthetic intermediate with a rich and predictable reactivity profile. Its value is anchored in the electrophilic nature of the α-carbon, which serves as a versatile handle for introducing a wide variety of functional groups through nucleophilic substitution and for constructing complex heterocyclic systems. A comprehensive understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, empowers chemists to leverage its full potential in the pursuit of novel molecules for drug discovery and beyond.

References

- EvitaChem. (n.d.). 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Retrieved from [Link]

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 65(Pt 11), o2837. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2172. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Le, T.-N., & D'hooghe, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Retrieved from [Link]

-

ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642) | 343-62-4 [evitachem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Biological activity of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone Derivatives

Executive Summary

The acetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1][2] The introduction of a halogen at the alpha-carbon, creating an α-haloketone, dramatically enhances the molecule's reactivity and biological potential.[3] This guide focuses on a specific, promising subclass: 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone and its derivatives. These compounds leverage the unique electronic properties of fluorine and the steric influence of a methyl group on a brominated acetophenone core. This document provides a comprehensive analysis of their synthesis, primary mechanism of action, and significant biological activities, including anticancer and antimicrobial effects. It is intended for researchers and drug development professionals, offering not just data, but the underlying scientific rationale and detailed, validated protocols for empirical investigation.

The Chemical and Biological Landscape of α-Haloketones

α-Haloketones are a class of organic compounds characterized by a carbonyl group with a halogen atom on the adjacent carbon.[4] This structural arrangement confers significant electrophilicity upon the α-carbon, transforming the molecule into a potent alkylating agent.[3] The reactivity is governed by two key features:

-

Inductive Effect: The electron-withdrawing nature of the carbonyl group polarizes the C-X (carbon-halogen) bond, making the α-carbon electron-deficient and highly susceptible to attack by nucleophiles.[3]

-

Leaving Group Ability: The halogen atom serves as an excellent leaving group, facilitating irreversible covalent bond formation with biological nucleophiles such as the thiol groups of cysteine residues or the imidazole rings of histidine in proteins.[5]

This inherent reactivity is the foundation of their broad biological activities, which range from antimicrobial to anticancer effects.[6][7] The specific nature and potency of these activities can be finely tuned by modifying the substituents on the aromatic ring.

Synthesis and Reactivity of the Core Moiety

The parent compound and its derivatives are typically synthesized via the electrophilic bromination of the corresponding substituted acetophenone. This reaction provides a direct and efficient route to the target α-haloketone scaffold.

General Synthesis Protocol

The primary method for synthesizing the title compound involves the bromination of 1-(4-fluoro-3-methylphenyl)ethanone.[5]

Rationale: This direct bromination is a classic and reliable method for producing α-bromo ketones. The choice of brominating agent, such as N-Bromosuccinimide (NBS), is critical. NBS is preferred over liquid bromine in many lab-scale syntheses because it is a solid that is safer and easier to handle, and it provides a low, steady concentration of bromine, which helps to minimize side reactions like dibromination. An acid catalyst is often used to promote the formation of the enol or enolate intermediate, which is the species that actually reacts with the electrophilic bromine.

Step-by-Step Protocol:

-

Dissolution: Dissolve the starting material, 1-(4-fluoro-3-methylphenyl)ethanone, in a suitable inert solvent such as dichloromethane or carbon tetrachloride.[5]

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution. The reaction is typically conducted at room temperature or with gentle heating to ensure completion.[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.

Caption: Covalent modification of a protein cysteine residue.

Anticancer and Cytotoxic Activity

Halogenated acetophenones have demonstrated significant cytotoxic activity against a range of cancer cell lines. [6]Derivatives of the title compound are promising candidates for further investigation as anticancer agents. The mechanisms often involve the induction of oxidative stress and the activation of programmed cell death pathways.

Mechanistic Insights

Studies on similar brominated compounds reveal that their anticancer effects are often multifactorial:

-

Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway. This is often confirmed by observing an increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. [8]* Generation of Reactive Oxygen Species (ROS): The interaction of these electrophilic compounds with cellular components can disrupt redox homeostasis, leading to an increase in ROS. Elevated ROS levels cause damage to DNA, proteins, and lipids, ultimately contributing to cell death. [8]* Anti-inflammatory Effects: Some derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells, suggesting a potential role in modulating the tumor microenvironment. [8]

Quantitative Data on Cytotoxicity

The cytotoxic potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cell population. The table below presents representative data for brominated acetophenones from the literature to provide a comparative context.

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µg/mL) [6] |

| 5a | MCF-7 (Breast) | 52.33 ± 3.64 |

| A549 (Lung) | 60.93 ± 1.30 | |

| 5b | MCF-7 (Breast) | 33.20 ± 1.22 |

| A549 (Lung) | 41.50 ± 1.55 | |

| 5c | MCF-7 (Breast) | < 10 |

| A549 (Lung) | 11.80 ± 0.89 | |

| 5c | PC3 (Prostate) | < 10 |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9]It is a foundational experiment in the evaluation of novel anticancer compounds.

Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. [9]The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The structural features of 2-bromoacetophenone derivatives make them effective antimicrobial agents. The presence of halogens on the aromatic ring can enhance lipophilicity, potentially improving cell wall penetration, while the α-bromo ketone moiety provides the reactive "warhead" to disable essential bacterial enzymes.

Spectrum of Activity

Derivatives of halogenated acetophenones have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. [7][10]Some compounds also exhibit antifungal properties. The efficacy can be highly dependent on the substitution pattern on the phenyl ring.

Quantitative Data on Antimicrobial Activity

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) [8] |

| 7 | S. aureus | 16 |

| S. epidermidis | 32 | |

| B. subtilis | 16 | |

| E. faecalis | 64 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. [11] Rationale: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. It provides a more precise measurement of inhibitory concentration than diffusion-based methods. The use of a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of results. [12] Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

-

Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

-

Controls: Include a positive control well (bacteria in broth with no compound) to ensure growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plate after further incubation.

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642) | 343-62-4 [evitachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Selective α-Bromination of 1-(4-fluoro-3-methylphenyl)ethanone

Introduction: The Synthetic Utility of α-Bromo Ketones

α-Halogenated ketones are highly valuable intermediates in organic synthesis, serving as versatile precursors for the construction of more complex molecular architectures. Specifically, the introduction of a bromine atom at the α-position to a carbonyl group transforms the otherwise inert α-carbon into a potent electrophilic site. This functional handle enables a wide array of subsequent transformations, including nucleophilic substitutions and eliminations, which are foundational steps in the synthesis of many pharmaceutical agents and other fine chemicals.[1]

This application note provides a detailed, field-proven protocol for the selective α-bromination of 1-(4-fluoro-3-methylphenyl)ethanone. The target molecule, 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone, is an important building block in medicinal chemistry. The procedure described herein is designed for robustness and scalability, with a focus on explaining the causal relationships behind each experimental step to ensure successful and safe execution.

Mechanistic Rationale and Selectivity

The selective bromination of the methyl group of the acetophenone moiety, in the presence of a substituted aromatic ring, is achieved through an acid-catalyzed mechanism. Understanding this pathway is critical for controlling the reaction and avoiding unwanted side products.

2.1. Acid-Catalyzed Enolization: Activating the α-Position

Under acidic conditions, the carbonyl oxygen of the ketone is first protonated, which significantly increases the acidity of the α-hydrogens.[2][3] A weak base (such as the solvent or the bromide ion) can then deprotonate the α-carbon to form a nucleophilic enol intermediate.[1][2] This tautomerization is the rate-determining step of the reaction.[4][5]

2.2. Electrophilic Attack by Bromine

The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[6] This step forms a new carbon-bromine bond at the α-position and generates a protonated carbonyl, which is then deprotonated to regenerate the carbonyl group and release the acid catalyst.[3]

2.3. Ensuring Selectivity: α-Bromination vs. Electrophilic Aromatic Substitution

A key challenge in this synthesis is to prevent the electrophilic bromination of the aromatic ring. The selectivity for α-bromination is governed by two main factors:

-

Reaction Conditions: The acid-catalyzed conditions are specifically chosen to favor enol formation, thereby making the α-carbon the most reactive nucleophilic site in the molecule.[7]

-

Substituent Effects: The acetyl group is a deactivating group for electrophilic aromatic substitution (EAS), withdrawing electron density from the benzene ring and making it less susceptible to attack by electrophiles like bromine.[4] While the methyl and fluoro groups are activating and ortho-, para-directing, the deactivating effect of the acetyl group dominates, effectively shutting down the EAS pathway under these mild conditions.

By controlling the reaction temperature and using a stoichiometric amount of bromine, mono-bromination at the α-position can be achieved with high fidelity.[8]

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure, from initial setup to the isolation of the final product.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone: A Versatile Building Block for Drug Discovery

An Application Guide for Medicinal Chemists

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecular entities with therapeutic potential. 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is an exemplary reagent that serves as a cornerstone for combinatorial chemistry and lead optimization campaigns. As a substituted α-bromoacetophenone, its structure is primed for a variety of chemical transformations, offering a reliable entry point into diverse heterocyclic scaffolds known for their prevalence in medicinal chemistry.[1][2]

The molecule's utility is derived from two key features:

-

The α-Bromoketone Moiety: This functional group arrangement provides a highly reactive electrophilic center at the α-carbon, making it an ideal substrate for nucleophilic substitution reactions. This reactivity is the foundation for constructing essential heterocyclic systems like thiazoles, imidazoles, and others.[3][4]

-

The Substituted Aromatic Ring: The 4-fluoro-3-methylphenyl group is not merely a passive scaffold. The fluorine and methyl substituents are strategically positioned to modulate the physicochemical and pharmacokinetic properties of the final compounds. Judicious use of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can fine-tune lipophilicity and steric interactions within a biological target.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and key applications of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, complete with detailed, field-proven laboratory protocols.

Section 1: Physicochemical Properties & Critical Safety Data

Handling this reagent requires a clear understanding of its properties and associated hazards. While a specific, comprehensive safety profile for this exact compound is not aggregated in public databases, its classification as an α-bromoacetophenone derivative allows for a highly reliable hazard assessment based on analogous structures.[7][8]

| Property | Data | Source(s) |

| IUPAC Name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | Internal Nomenclature |

| CAS Number | 63529-31-7 | [9] |

| Molecular Formula | C₉H₈BrFO | [10] |

| Molecular Weight | 231.06 g/mol | [10] |

| Appearance | Solid | [9] |

| Storage Conditions | Store in a dry, cool, well-ventilated place. Inert atmosphere. | [11][12] |

| Solubility | Soluble in common organic solvents (e.g., Ethanol, DCM, DMF, EtOAc). | |

| GHS Hazard (Inferred) | Danger. H314: Causes severe skin burns and eye damage. | [7][8][11] |

Mandatory Safety & Handling Protocol

Justification: α-haloketones are potent lachrymators and alkylating agents, making them corrosive and hazardous upon contact, inhalation, or ingestion. The following precautions are non-negotiable.

-

Engineering Controls: All manipulations involving this reagent, both in solid and solution form, MUST be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required. Standard safety glasses are insufficient.[8]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

-

Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory. Ensure no skin is exposed.

-

-

Handling: Avoid creating dust when handling the solid. Do not breathe dust or vapors.[11] Use caution when opening the container, as pressure may build.

-

Disposal: Dispose of waste in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds, in accordance with institutional and local regulations.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-